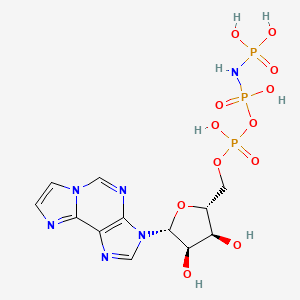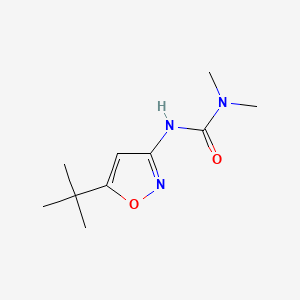
1,4-二羟基-2-萘甲酸
描述
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) is a compound of significant interest due to its biological and chemical properties. This compound is a bacterial-derived metabolite known for binding to the aryl hydrocarbon receptor (AhR) and displaying anti-inflammatory activity in the gut. Its structure-dependent AhR activity has been explored in various cell lines, showing potent efficacy among hydroxyl/carboxy-substituted naphthoic acids (NAs) (Cheng et al., 2017).
Synthesis Analysis
The synthesis of 1,4-DHNA and its derivatives involves innovative methodologies, including Ru-catalyzed C-H activation and double alkyne annulation under air conditions, which is a testament to the chemical's versatility and the interest it garners in organic synthesis (Chen et al., 2019). Another method employs Birch reduction of 2-methoxy-1-naphthoic acids, leading to the formation of 1,4-dihydro compounds, demonstrating the diverse approaches to synthesizing this molecule (Oommen, 1975).
Molecular Structure Analysis
Investigations into 1,4-DHNA's molecular structure have unveiled its complex interactions within biological systems. Computational analysis has shown that 1,4-DHNA and TCDD (a known toxic compound) share similar interactions within the AhR binding pocket, differing mainly due to the negatively charged group of 1,4-DHNA, which contributes to its unique bioactivity (Cheng et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 1,4-DHNA is illustrated by its role in the biosynthesis of menaquinone (vitamin K2) in Escherichia coli, where it acts as a naphthalenic intermediate. This process involves the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, highlighting the compound's fundamental role in microbial metabolism and its chemical versatility (Shineberg & Young, 1976).
Physical Properties Analysis
The study of 1,4-DHNA's physical properties is essential for understanding its stability, solubility, and overall behavior in various environments. For instance, the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid (1,2-HNA) have been thoroughly investigated, providing insights into the behavior of 1,4-DHNA under different conditions, such as changes in concentration, solvent nature, pH, and temperature (Mishra et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,4-DHNA, including its reactivity, synthesis pathways, and interactions with other molecules, have been the subject of extensive research. Studies on its synthesis processes, like the solvent-based synthesis of 2-hydroxy-1-naphthoic acid, provide valuable information on optimizing conditions for obtaining high yields of the product, underscoring the compound's chemical adaptability and significance in synthetic chemistry (Ting-shun, 2008).
科学研究应用
Aryl Hydrocarbon Receptor Agonists/Antagonists
- Scientific Field: Toxicological Sciences .
- Application Summary: 1,4-DHNA is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut .
- Methods of Application: The structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids (NAs) was determined in young adult mouse colonic (YAMC) cells and human Caco2 colon cancer cells using CYP1A1 / CYP1B1 mRNAs as Ah-responsive genes .
- Results: 1,4-DHNA was the most potent compound among hydroxyl/carboxy naphthalene derivatives, and the fold induction response for CYP1A1 and CYP1B1 was similar to that observed for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in YAMC and Caco2 cells .
Biosynthesis of Anthraquinones
- Scientific Field: Plant Biochemistry .
- Application Summary: 1,4-DHNA is involved in the biosynthesis of anthraquinones in Rubia cordifolia, a plant rich in alizarin-type anthraquinones .
- Methods of Application: The prenylation of 1,4-DHNA is the first pathway-specific step in the shikimate pathway that forms alizarin-type anthraquinones .
- Results: A candidate gene belonging to the UbiA superfamily, RcDT1, was discovered to account for the prenylation activity .
Inhibitory Activity Against Helicobacter pylori
- Scientific Field: Microbiology .
- Application Summary: 1,4-DHNA displays inhibitory activity against clinical isolates of Helicobacter pylori .
Probiotic Growth Stimulator
- Scientific Field: Microbiology .
- Application Summary: 1,4-DHNA is known to promote the proliferation of Bifidobacterium . It specifically facilitates the growth of Lactobacillus bifidus, part of the normal intestinal flora .
Potential Therapeutic Application for Psoriasis Treatment
- Scientific Field: Dermatology .
- Application Summary: 1,4-DHNA has potential therapeutic application for psoriasis treatment .
Intermediate in Menaquinone Biosynthetic Pathway
- Scientific Field: Biochemistry .
- Application Summary: 1,4-DHNA is an intermediate in the menaquinone biosynthetic pathway in various microorganisms .
Inhibitory Potency Towards HIV-1 Integrase
- Scientific Field: Virology .
- Application Summary: 6,7-dihydroxy-2-naphthoic acid, a derivative of 1,4-DHNA, has been reported to exhibit inhibitory potency towards HIV-1 integrase .
Inhibitory Potency Towards pp60c-src Tyrosine Kinase
- Scientific Field: Biochemistry .
- Application Summary: Derivatives of 3,5-, 3,6-, and 3,7-dihydroxy-naphthoic acids, which are related to 1,4-DHNA, have been found to exhibit inhibitory potency towards pp60c-src tyrosine kinase .
Industrial Applications
属性
IUPAC Name |
1,4-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUXHHACRXLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037730 | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-naphthoic acid | |
CAS RN |
31519-22-9 | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031519229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U77MR5Q7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















